N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine
Description
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine is a bifunctional organosilicon compound characterized by an ethylenediamine backbone modified with a methyl group and a methyldipropoxysilyl moiety. This structure combines the chelating properties of ethylenediamine with the hydrolytic reactivity of alkoxysilanes. The compound’s unique architecture enables applications in materials science, such as silica nanoparticle functionalization, and analytical chemistry, where it may act as a sorbent or surface modifier. Its methyldipropoxysilyl group distinguishes it from simpler aminosilanes, influencing hydrolysis kinetics, surface interactions, and compatibility with organic matrices .
Properties
CAS No. |
80190-61-0 |
|---|---|
Molecular Formula |
C13H32N2O2Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
N'-[2-methyl-3-[methyl(dipropoxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H32N2O2Si/c1-5-9-16-18(4,17-10-6-2)12-13(3)11-15-8-7-14/h13,15H,5-12,14H2,1-4H3 |
InChI Key |
QALDTJGTUWSKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(CC(C)CNCCN)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine typically involves the reaction of 2-methyl-3-(methyldipropoxysilyl)propylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine involves its interaction with molecular targets through the silane group. This interaction can lead to the formation of stable bonds with various substrates, enhancing the properties of the resulting compounds. The pathways involved include covalent bonding and hydrogen bonding, which contribute to the compound’s effectiveness in its applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related aminosilanes and ethylenediamine derivatives. Key distinctions lie in substituent groups, hydrolysis behavior, and application-specific performance.
Table 1: Comparative Analysis of Selected Compounds
Key Observations:
- Hydrolysis Kinetics: The methyldipropoxysilyl group in the target compound hydrolyzes slower than trimethoxy- or triethoxy-substituted analogs (e.g., NPD, APS) due to steric hindrance from bulkier propoxy groups.
- Surface Interactions: Unlike PSA, which lacks hydrolyzable silanes, the target compound’s silyl group enables covalent bonding to silica surfaces, enhancing stability in nanocomposites.
- Selectivity in Analytical Chemistry: PSA is optimized for removing polar matrix components (e.g., organic acids, sugars) in QuEChERS , whereas the target compound’s hydrophobic silyl group may improve retention of non-polar contaminants.
Role in Nanoparticle Functionalization
In silica nanoparticle synthesis, aminosilanes like NPD and APS are co-condensed with tetraethyl orthosilicate (TEOS) to tailor surface properties. A study comparing NPD (trimethoxysilyl) and APS (triethoxysilyl) demonstrated that hydrolysis rate directly correlates with nanoparticle dissolution and bioactivity. Slower hydrolysis (as expected with the target compound’s dipropoxysilyl group) could reduce dissolution rates, prolonging the release of bioactive agents and enhancing plant disease resistance .
Potential in Analytical Sample Cleanup
While PSA is widely used in QuEChERS for pesticide analysis , the target compound’s silyl group could offer complementary selectivity. For instance, its hydrophobic propoxy chains might adsorb fatty acids or pigments more effectively than PSA, though this remains speculative without direct experimental validation.
Stability and Environmental Compatibility
The methyl branch in the target compound’s alkyl chain may enhance steric stabilization in organic solvents, improving solubility in polymer matrices. In contrast, linear analogs like APS exhibit higher reactivity but poorer compatibility with non-polar systems.
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